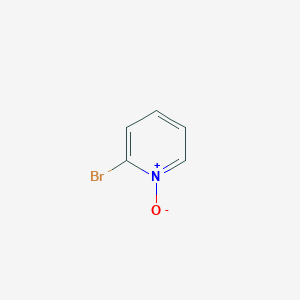

2-溴吡啶 1-氧化物

描述

Synthesis Analysis

The synthesis of derivatives of 2-Bromopyridine 1-oxide, such as 2-Aminopyridinium(2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium)tetrabromocuprate(II), involves processes like photoirradiation and electrophilic bromination of substituted pyridine rings (Luque et al., 1997). Another method, starting with 2-amino6-methylpyridine, includes steps such as diazotization, bromation, and oxidation (Xu Liang, 2010).

Molecular Structure Analysis

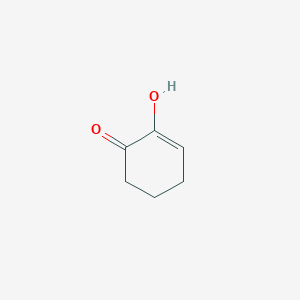

The molecular structure of 2-Bromo-4-nitropyridine N-oxide, a related compound, reveals an orthorhombic space group with significant hydrogen bonding and van der Waals interactions. The Br ion is nearly coplanar with the pyridine ring (Hanuza et al., 2002).

Chemical Reactions and Properties

2-Bromopyridine 1-oxide derivatives exhibit a range of chemical reactions, including substitutions at α-, β-, and γ-ring carbons with 1-adamantanethiol (Prachayasittikul et al., 1991). Reactions with potassium amide in liquid ammonia have also been observed, following an elimination-addition mechanism (Peereboom & Hertog, 2010).

Physical Properties Analysis

Studies on compounds like 2-Bromo-4-hydroxypyridine have provided insights into the hydrogen and halogen bonding in the crystalline structure, highlighting the significance of such interactions in determining physical properties (Monroe & Turnbull, 2019).

Chemical Properties Analysis

The chemical properties of 2-Bromopyridine 1-oxide and its derivatives have been extensively studied. For example, the magnesiation of pyridine N-oxides via iodine or bromine-magnesium exchange has shown to be an effective method for functionalizing these compounds (Duan et al., 2009).

科学研究应用

吡啶 N-氧化物的镁化以进行功能化

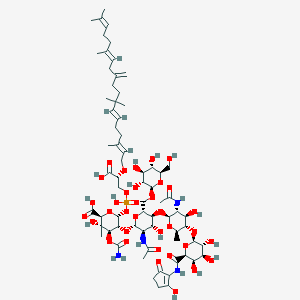

碘或 2-溴吡啶 N-氧化物可以通过碘或溴-镁交换使用 i-PrMgCl x LiCl 进行镁化。这种方法允许对吡啶 N-氧化物邻位的溴进行区域选择性镁化,这对于合成各种取代的吡啶 N-氧化物体系很有用,并且已成功应用于 caerulomycins E 和 A 的全合成 (Duan et al., 2009).

与液氨中的钾酰胺反应

3-溴吡啶 1-氧化物及其衍生物通过消除-加成机制与液氨中的钾酰胺反应。反应途径根据取代基的性质和位置而异 (Peereboom & Hertog, 2010).

晶体结构和振动光谱分析

2-溴-4-硝基吡啶 N-氧化物的晶体结构和振动光谱的研究提供了对分子几何结构和分子间相互作用的见解。这项研究对于理解此类化合物的物理性质非常重要 (Hanuza et al., 2002).

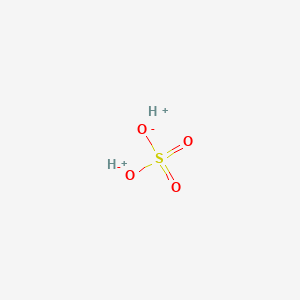

在发烟硫酸中的溴化

吡啶-N-氧化物与溴和发烟硫酸的混合物溴化产生各种溴代吡啶-N-氧化物。本研究讨论了反应机理及其在不同条件下的变化 (Ammers et al., 1962).

2,6-二氨基-4-溴吡啶的大规模合成

已经开发出一种从 2,4-二溴吡啶-N-氧化物开始的 2,6-二氨基-4-溴吡啶的新型合成路线。这种合成对于药物和化学中间体很重要 (Nettekoven & Jenny, 2003).

Mer-[ReOBr3(bipy)] 与一氧化氮的反应性

已经研究了 mer-[ReOBr3(bipy)] 对气态一氧化氮的反应性,提供了对这种反应的配合物形成和结构表征的见解 (Machura et al., 2003).

安全和危害

2-Bromopyridine 1-oxide is a flammable liquid and vapor. It is toxic if swallowed and fatal in contact with skin. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

属性

IUPAC Name |

2-bromo-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-5-3-1-2-4-7(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCMNBWUKHLGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306113 | |

| Record name | 2-Bromopyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromopyridine 1-oxide | |

CAS RN |

14305-17-0 | |

| Record name | 2-Bromopyridine-1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014305170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14305-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromopyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMOPYRIDINE-1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEJ3BM17KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

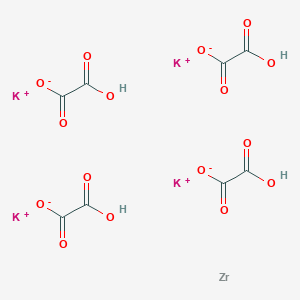

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

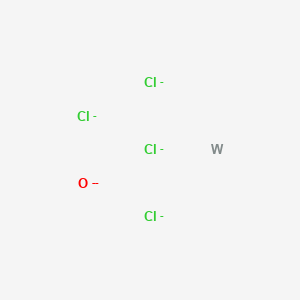

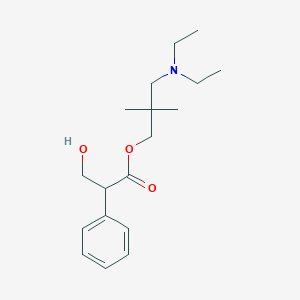

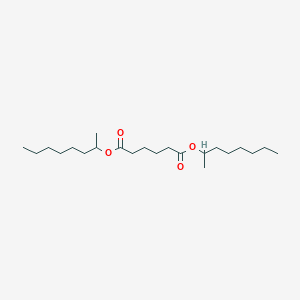

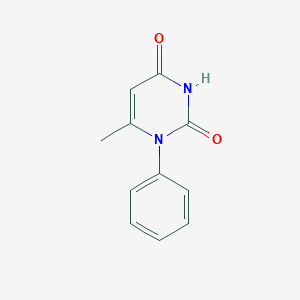

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)